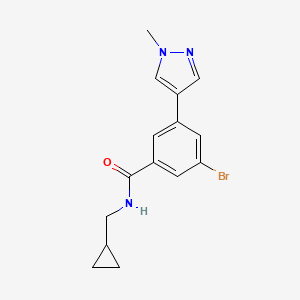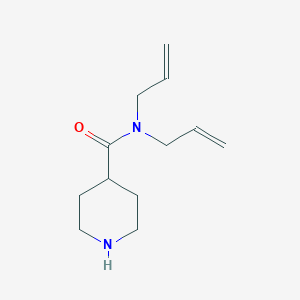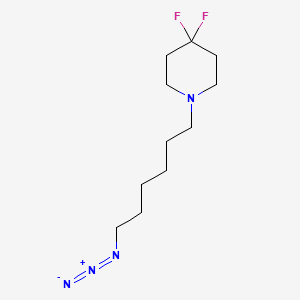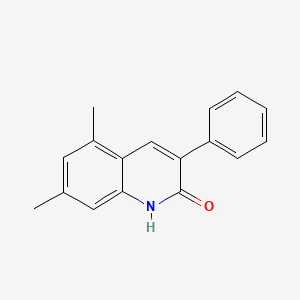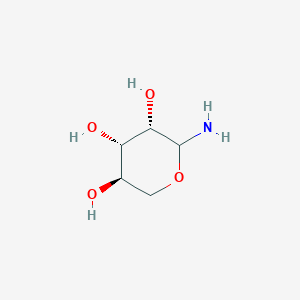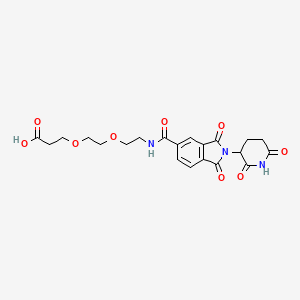
Thalidomide-5-(PEG2-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-(PEG2-acid) is a derivative of thalidomide, a compound historically known for its sedative and antiemetic properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-(PEG2-acid) typically involves the conjugation of thalidomide with a PEG2 linker that terminates in a carboxylic acid group. The process often uses activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG2-acid) are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5-(PEG2-acid) primarily undergoes substitution reactions, particularly amidation, where the carboxylic acid group reacts with primary amines to form amide bonds. This reaction is facilitated by activators like HATU or EDC .
Common Reagents and Conditions:
Reagents: HATU, EDC, primary amines
Major Products: The major products formed from these reactions are stable amide-linked conjugates, which are essential for the development of PROTACs and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-(PEG2-acid) has a wide range of applications in scientific research:
Wirkmechanismus
Thalidomide-5-(PEG2-acid) exerts its effects by acting as a ligand for the E3 ubiquitin ligase cereblon. When conjugated to a target protein ligand, it brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism is central to the function of PROTACs, which aim to selectively degrade specific proteins within cells .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-NH-PEG2-COOH: Another thalidomide derivative with a PEG2 linker and a carboxylic acid group, used for similar applications in targeted protein degradation.
Thalidomide-5’-O-PEG2-C2-acid: A related compound with a slightly different linker structure, also used in the development of PROTACs.
Uniqueness: Thalidomide-5-(PEG2-acid) is unique due to its specific PEG2 linker, which enhances water solubility and facilitates efficient conjugation with primary amines. This makes it particularly valuable for creating stable amide bonds in bioconjugates and PROTACs, offering a versatile tool for targeted protein degradation and other biochemical applications .
Eigenschaften
Molekularformel |
C21H23N3O9 |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H23N3O9/c25-16-4-3-15(19(29)23-16)24-20(30)13-2-1-12(11-14(13)21(24)31)18(28)22-6-8-33-10-9-32-7-5-17(26)27/h1-2,11,15H,3-10H2,(H,22,28)(H,26,27)(H,23,25,29) |
InChI-Schlüssel |
ULIKSMLULRCDNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
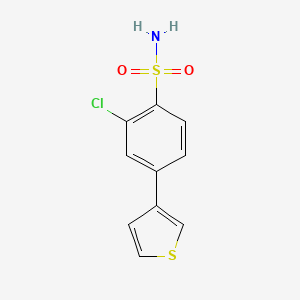
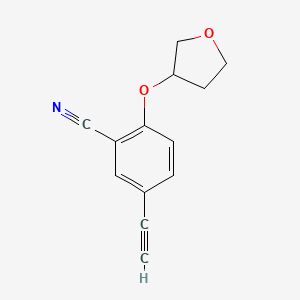
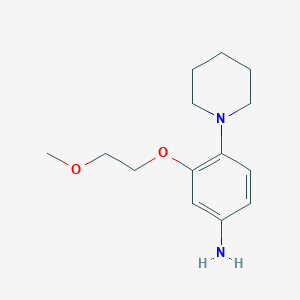

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
